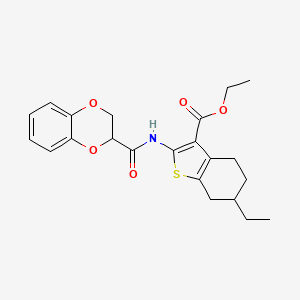

ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Beschreibung

ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring two fused aromatic systems: a 2,3-dihydro-1,4-benzodioxine moiety and a 4,5,6,7-tetrahydro-1-benzothiophene core. The benzodioxine group contributes two oxygen atoms in a six-membered ring, while the benzothiophene incorporates a sulfur atom in its bicyclic structure. Key substituents include:

- An ethyl ester at position 3 of the benzothiophene.

- An ethyl group at position 6 of the tetrahydrobenzothiophene.

- An amide linkage bridging the benzodioxine and benzothiophene systems.

Eigenschaften

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-3-13-9-10-14-18(11-13)29-21(19(14)22(25)26-4-2)23-20(24)17-12-27-15-7-5-6-8-16(15)28-17/h5-8,13,17H,3-4,9-12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVCRASLXJZLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3COC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the benzodioxine and benzothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, amines, and various catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound, we compare its structural and physicochemical properties with analogs from the evidence. Key compounds include:

Table 1: Structural and Functional Comparison

*Molecular weight estimated based on structural analogy to and .

Key Findings:

The amide linkage in the target compound may improve hydrogen-bonding capacity relative to ester-only analogs () .

Synthetic Approaches: Benzoxazine derivatives (–4) are synthesized via cyclization of amino phenols with dibromo esters, while the target compound likely requires amidation or coupling steps for the benzodioxine-benzothiophene junction . The tetrahydrobenzothiophene core in was synthesized via a Petasis reaction, suggesting multicomponent strategies for similar frameworks .

Physicochemical Properties :

- The target compound’s ethyl substituents and fused rings increase hydrophobicity compared to hydroxyl-containing analogs () .

- IR data from –3 indicate carbonyl stretches (1740–1755 cm⁻¹) consistent with ester/amide functionalities in the target compound .

Structural Diversity: Halogenated analogs (e.g., bromo in ) exhibit higher molecular weights and altered solubility profiles, whereas the target compound’s ethyl groups prioritize lipophilicity . The dimethylaminomethyl group in introduces basicity, contrasting with the target’s neutral amide .

Research Implications

- Molecular Networking : Fragmentation patterns () could cluster the target compound with other heterocycles, aiding dereplication .

- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving the target’s conformational details, particularly puckering in tetrahydrobenzothiophene .

- Hydrogen Bonding : The amide group’s role in supramolecular assembly (e.g., crystal packing) could be analyzed via graph-set analysis () .

Biologische Aktivität

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, a common method includes the coupling of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2,3-dihydro-1,4-benzodioxine derivatives. The reaction conditions often require specific solvents and catalysts to enhance yield and purity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties. For example:

| Compound | Target Enzyme | Inhibition % | Reference |

|---|---|---|---|

| Compound A | Cyclooxygenase | 85% | |

| Compound B | Lipoxygenase | 70% | |

| Ethyl derivative | Various kinases | 65% |

Anti-inflammatory Activity

Studies have demonstrated that this compound shows promising anti-inflammatory effects. In vitro assays revealed that it significantly reduces pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated a strong ability to scavenge free radicals:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 45 | |

| ABTS | 50 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may bind to the active sites of enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thus reducing inflammation.

- Receptor Modulation : It may act as a modulator for various receptors involved in pain and inflammatory pathways.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

Case Study 1 : A study on rats showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Case Study 2 : Another investigation focused on its neuroprotective effects demonstrated that the compound could prevent neuronal cell death in models of oxidative stress.

Q & A

Basic Question: What are the recommended methodologies for synthesizing and purifying this compound, and how can reaction yields be optimized?

Answer:

Synthesis typically involves multi-step reactions, such as coupling 2,3-dihydro-1,4-benzodioxine derivatives with tetrahydrobenzothiophene precursors. A critical step is the amidation reaction, which often requires catalysts like EDCI/HOBt or coupling agents such as DCC. Solvent selection (e.g., DMF, THF) and temperature control (e.g., reflux at 80–100°C) are pivotal for yield optimization. For purification, column chromatography using gradients of ethyl acetate/hexane or preparative HPLC with C18 columns is standard. Yield improvements (e.g., from 22% to 35%) can be achieved by optimizing stoichiometry, reaction time (e.g., 12–24 hours), and solvent polarity . Statistical methods like factorial design (DoE) help identify critical variables (e.g., catalyst loading, solvent ratio) to minimize experimental runs while maximizing output .

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to confirm the benzodioxine and tetrahydrobenzothiophene moieties. For example, aromatic protons in benzodioxine appear at δ 6.8–7.2 ppm, while methylene groups in the tetrahydro ring resonate at δ 2.5–3.0 ppm .

- HRMS-ESI : To validate molecular weight (e.g., experimental m/z 390.1370 vs. calculated 390.1370) .

- HPLC-PDA : For purity assessment (>95%) and quantification of byproducts.

- FTIR : To identify functional groups like ester carbonyl (C=O stretch at ~1700 cm) and amide (N–H bend at ~1550 cm).

Advanced Question: How can researchers resolve contradictory data in solubility or stability studies of this compound?

Answer:

Contradictions in solubility (e.g., polar vs. nonpolar solvents) or stability (e.g., degradation under light) require systematic validation:

- Controlled Replicates : Repeat experiments under identical conditions (temperature, humidity) to rule out environmental variability.

- Accelerated Stability Studies : Use stress conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation pathways.

- Solvent Screening : Employ Hansen solubility parameters to predict solvent compatibility. For instance, logP calculations (~3.5) suggest moderate lipophilicity, aligning with solubility in DMSO or ethyl acetate .

- Factorial Design : Apply 2 factorial experiments to isolate factors like pH or ionic strength influencing stability .

Advanced Question: What computational modeling approaches are effective for predicting its reactivity or interaction with biological targets?

Answer:

- DFT Calculations : To map electron density in the benzodioxine amide group, identifying nucleophilic/electrophilic sites. For example, Fukui indices can predict sites prone to oxidation or nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Study binding affinities to enzymes (e.g., cyclooxygenase) using force fields like AMBER or CHARMM.

- AI-Driven QSAR Models : Train models on structural analogs to predict bioactivity (e.g., IC values for anti-inflammatory targets). COMSOL Multiphysics integration enables reaction pathway optimization and real-time parameter adjustments .

Advanced Question: How can hybrid experimental-computational frameworks enhance mechanistic studies of its catalytic or pharmacological activity?

Answer:

- In Situ Spectroscopy : Pair Raman or IR with DFT to monitor reaction intermediates (e.g., enolate formation during ester hydrolysis).

- Kinetic Isotope Effects (KIE) : Combine experimental KIE measurements with computational transition-state modeling to elucidate rate-determining steps.

- Machine Learning (ML) : Train ML algorithms on high-throughput screening data to predict optimal reaction conditions (e.g., solvent/catalyst pairs) for novel derivatives .

Advanced Question: What strategies address challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic amidation steps, reducing racemization risks.

- Chiral Chromatography : Use immobilized cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers during purification.

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline NMR or Raman to detect stereochemical deviations early .

Advanced Question: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Answer:

- Fragment-Based Design : Synthesize analogs with modified substituents (e.g., replacing ethyl groups with methyl or propyl) and test bioactivity.

- Free-Wilson Analysis : Quantify contributions of specific moieties (e.g., benzodioxine vs. benzothiophene) to activity using regression models.

- Crystallography : Resolve X-ray structures of target-bound complexes (e.g., enzyme-inhibitor) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.